molecular formula C12H10BrNO2 B3190471 N-(4-bromo-2-butenyl)phthalimide CAS No. 42561-71-7

N-(4-bromo-2-butenyl)phthalimide

Cat. No.: B3190471
CAS No.: 42561-71-7
M. Wt: 280.12 g/mol
InChI Key: SEQICEWHVVSOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-butenyl)phthalimide , also known by its synonyms such as 1-Phthalimido-4-bromobutane and 2-(4-Bromobutyl)-2,3-dihydro-1H-isoindole-1,3-dione , is a chemical compound with the empirical formula C12H12BrNO2 . It falls under the category of cross-linking reagents and linkers . The compound is characterized by its white to off-white crystalline solid form and has a melting point of approximately 76-80°C .


Synthesis Analysis

The synthesis of This compound involves the reaction of phthalimide with 4-bromobutyl bromide . The bromination of the butyl group results in the formation of the desired compound. This synthetic route is commonly employed to obtain this compound for various applications .


Molecular Structure Analysis

The molecular structure of This compound consists of a phthalimide core with a 4-bromobutyl substituent attached to one of the nitrogen atoms. The bromobutyl group provides reactivity and functionalization potential .


Chemical Reactions Analysis

  • Biological Applications : This compound is used to synthesize N4, N9-disubstituted 4,9-diaminoacridine derivatives . These derivatives may have biological relevance .

Physical and Chemical Properties Analysis

  • Melting Point : Approximately 76-80°C .

Properties

CAS No.

42561-71-7

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

2-(4-bromobut-2-enyl)isoindole-1,3-dione

InChI

InChI=1S/C12H10BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2

InChI Key

SEQICEWHVVSOCY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium phthalimide (4.60 g, 24.8 mmol) was added in four portions at 15-min intervals to a solution of 1,4-dibromo-2-butene (10.60 g, 49.5 mmol) in dimethylformamide (20 mL) and the resulting mixture was stirred overnight at room temperature. The mixture was concentrated under reduced pressure and the residue was partitioned between dichloromethane (25 mL) and 2N aqueous hydrochloric acid (25 mL). The aqueous layer was-extracted with dichloromethane (2×25 mL) and the organic layers were washed in succession with saturated aqueous sodium chloride (20 mL), dried (sodium sulfate), filtered, and evaporated. The crude product was purified by flash column chromatography silica gel (150 g) eluting with 50% dichlormethane/hexane increasing to 100% dichlormethane to yield 5.12 g (74% yield) of white crystalline product.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,4-dibromo-2-butene (5 g, 23.37 mmol) in 4 mL DMF was added phthalimide potassium salt (433 mg, 2.34 mmol). The reaction mixture was stirred at 40° C. for 16 hours. The reaction was quenched with water and extracted with ethyl acetate. The organic layer was washed with water and saturated sodium chloride solution, dried over magnesium sulfate, filtered and evaporated in vacuo to provide the product (250 mg). 1H NMR (CDCl3) δ3.92 (d, 2H); 4.32 (d, 2H); 5.90 (m, 2H); 7.74 (m, 2H); 7.87 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
433 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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